molecular formula C5H5NO B13503976 4-Isocyanatobut-1-yne

4-Isocyanatobut-1-yne

Cat. No.: B13503976
M. Wt: 95.10 g/mol
InChI Key: JZSAIPYFALMQNM-UHFFFAOYSA-N
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Description

4-Isocyanatobut-1-yne: is an organic compound with the molecular formula C₅H₅NO . It features both an isocyanate group (-N=C=O) and an alkyne group (-C≡C-), making it a unique compound with interesting chemical properties. The presence of these functional groups allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanatobut-1-yne can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Dihaloalkanes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.

    Urethanes and Ureas: Formed from nucleophilic addition reactions with alcohols and amines.

    Polyurethanes: Formed from polymerization reactions with diols.

Scientific Research Applications

Chemistry: 4-Isocyanatobut-1-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug development and as a biochemical probe is being explored due to its ability to form stable linkages with biomolecules .

Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams. Its unique reactivity also makes it valuable in the development of new materials .

Mechanism of Action

Mechanism: The mechanism of action of 4-Isocyanatobut-1-yne involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the formation of polyurethanes and other polymers .

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups in other molecules. The pathways involved include nucleophilic addition and polymerization reactions .

Properties

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

4-isocyanatobut-1-yne

InChI

InChI=1S/C5H5NO/c1-2-3-4-6-5-7/h1H,3-4H2

InChI Key

JZSAIPYFALMQNM-UHFFFAOYSA-N

Canonical SMILES

C#CCCN=C=O

Origin of Product

United States

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